![molecular formula C11H20O2 B2670392 (2R)-3-Cycloheptyl-2-methylpropanoic acid CAS No. 2248173-30-8](/img/structure/B2670392.png)
(2R)-3-Cycloheptyl-2-methylpropanoic acid
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Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It may also include the type of functional groups present in the molecule .
Synthesis Analysis
Synthesis analysis involves retrosynthetic analysis, which is a problem-solving technique for transforming the structure of a synthetic target molecule to a sequence of progressively simpler structures along a pathway which ultimately leads to simple or commercially available starting materials .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the types of chemical reactions the compound can undergo and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, acidity or basicity, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-3-cycloheptyl-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(11(12)13)8-10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXSYIGRDJGQHL-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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